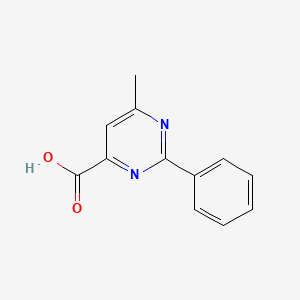
Pseudoanguillosporin A
Overview
Description
Pseudoanguillosporin A is a chemical compound with the formula C17H26O3 and a molecular weight of 278.4 . It is isolated from Strobilurus sp., a type of fungus . This compound has antifungal properties and acts as a respiration inhibitor . It inhibits mitochondrial respiration in fungi by binding at the Q0-centre on cytochrome b and blocking the electron transfer between cytochrome b and cytochrome c1 .
Molecular Structure Analysis
Pseudoanguillosporin A has a molecular formula of C17H26O3 . It contains 47 bonds in total, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Pseudoanguillosporin A is a light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C .Scientific Research Applications
Antimicrobial Activity Against Phytopathogens
Pseudoanguillosporin A: has demonstrated a broad and potent antimicrobial activity against a range of phytopathogens. It is particularly effective against Pseudomonas syringae , Xanthomonas campestris , Magnaporthe oryzae , and Phytophthora infestans . This makes it a promising candidate for the development of new agrochemicals aimed at protecting crops from these harmful pathogens.
Activation of Biosynthetic Gene Clusters (BGCs)
The compound has been found to induce the activation of BGCs that remain silent under artificial culture conditions. This is achieved through microbial co-cultivation, which can lead to the discovery of new marine-derived fungal agrochemicals .
Enhanced Compound Diversity in Co-Culture
When used in co-cultivation experiments, Pseudoanguillosporin A contributes to an enhanced diversity of compounds in several molecular families. This is particularly useful in chemical studies where a variety of molecular structures are desired for screening potential pharmaceutical applications .
Structural Studies and Chirality
The structure of Pseudoanguillosporin A has been established by various methods including NMR, HR-ESIMS, FT-IR, electronic circular dichroism (ECD) spectroscopy, polarimetry, and Mosher’s ester reaction. Its absolute configuration and chirality are of interest in the field of organic chemistry and can be applied in the synthesis of chiral drugs .
Marine Fungal Strain Research
Pseudoanguillosporin A: is isolated from marine fungal strains, which are a rich source of bioactive compounds. Research into these strains can lead to the discovery of novel compounds with potential pharmaceutical applications .
Anti-Phytopathogenic Activities
The compound’s strong anti-phytopathogenic activities make it a subject of interest for further research into plant disease management. Its efficacy in this area could lead to the development of more effective and environmentally friendly fungicides .
Molecular Networking in Drug Discovery
The use of Pseudoanguillosporin A in UPLC-MS/MS-based molecular networking can reveal relationships between different molecules, aiding in the identification of potential drug candidates. This application is particularly valuable in the early stages of drug discovery .
Potential Therapeutic Applications
While the primary focus has been on its antimicrobial properties, the diverse biological activities of Pseudoanguillosporin A suggest that it may have other therapeutic applications. Further research could explore its potential in treating human diseases, especially those caused by microbial infections .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKGJIZUJUBDN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoanguillosporin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?
A1: Pseudoanguillosporin A is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
Q2: What is the known biological activity of Pseudoanguillosporin A?
A2: Pseudoanguillosporin A has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



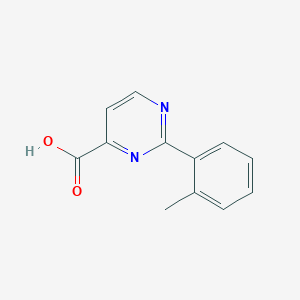


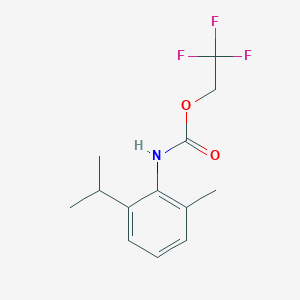
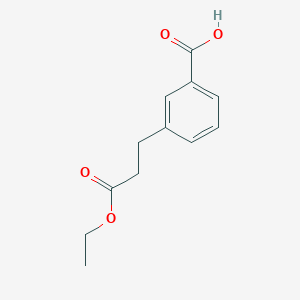

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)
![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)
amine](/img/structure/B1460960.png)
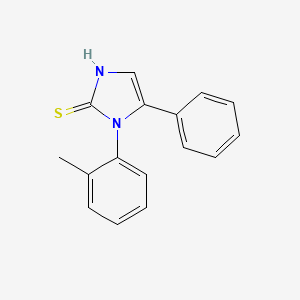

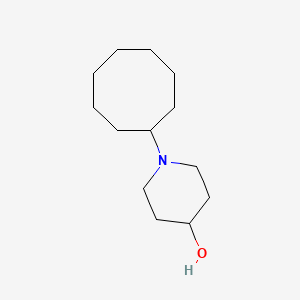
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)
